molecular formula C12H14N2O3 B6491087 2-methoxy-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide CAS No. 921543-91-1

2-methoxy-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide

Cat. No. B6491087
CAS RN: 921543-91-1
M. Wt: 234.25 g/mol
InChI Key: SLSYGDUHRVXQFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-methoxy-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide” is a complex organic molecule. It has a molecular formula of C21H21N3O2 . It is likely to be a derivative of indole, a heterocyclic compound that is a structural component of many natural products and biologically active compounds .

Mechanism of Action

Indomethacin works by inhibiting the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins. Prostaglandins are hormones that are responsible for the inflammation and pain associated with many inflammatory conditions. By inhibiting the production of prostaglandins, 2-methoxy-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide is able to reduce inflammation and pain.
Biochemical and Physiological Effects
Indomethacin has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever. In addition, this compound has been found to reduce the production of prostaglandins, which are hormones responsible for inflammation and pain. It has also been found to reduce the production of leukotrienes, which are molecules involved in inflammation and allergic reactions.

Advantages and Limitations for Lab Experiments

The advantages of using 2-methoxy-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide in laboratory experiments include its effectiveness in reducing inflammation and pain, its low cost, and its wide range of applications. The main limitation of using this compound in laboratory experiments is its potential to cause side effects, such as nausea, vomiting, and gastrointestinal bleeding.

Future Directions

Future research on 2-methoxy-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide could focus on its potential applications in the treatment of other diseases and conditions, such as cancer and Alzheimer’s disease. In addition, research could explore the potential for this compound to be used in combination with other drugs to improve its effectiveness. Finally, research could investigate the potential for this compound to be used as a preventative measure for certain conditions, such as osteoarthritis.

Synthesis Methods

Indomethacin is synthesized by a process known as acetylation. This process involves the reaction of indole and acetic anhydride in the presence of a base such as sodium hydroxide. The reaction results in the formation of a carboxylic acid, which is then converted to the active form of 2-methoxy-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide via a series of chemical reactions.

Scientific Research Applications

Indomethacin has been widely studied in numerous scientific studies and has been found to have a wide range of therapeutic applications. It has been used to treat various inflammatory conditions, as well as fever and pain. In addition, 2-methoxy-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide has been found to be effective in the treatment of ulcerative colitis, Crohn’s disease, and other inflammatory bowel diseases. It has also been used to treat migraine headaches and other types of headaches.

properties

IUPAC Name

2-methoxy-N-(1-methyl-2-oxo-3H-indol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-14-10-4-3-9(13-11(15)7-17-2)5-8(10)6-12(14)16/h3-5H,6-7H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLSYGDUHRVXQFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=CC(=C2)NC(=O)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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